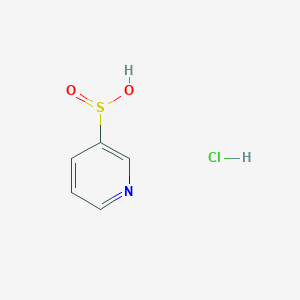

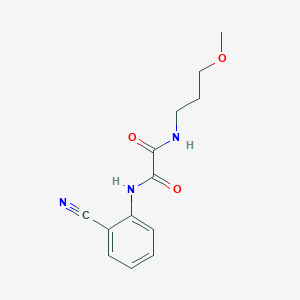

![molecular formula C17H12F3NO3 B2939506 N-([2,3'-bifuran]-5-ylmethyl)-2-(trifluoromethyl)benzamide CAS No. 2034341-77-8](/img/structure/B2939506.png)

N-([2,3'-bifuran]-5-ylmethyl)-2-(trifluoromethyl)benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-([2,3'-bifuran]-5-ylmethyl)-2-(trifluoromethyl)benzamide, also known as GSK-J4, is a small molecule inhibitor that targets the histone demethylase JMJD3. This compound has gained significant attention in the scientific community due to its potential therapeutic applications in a variety of diseases, including cancer, inflammation, and neurodegenerative disorders.

Wissenschaftliche Forschungsanwendungen

Antiarrhythmic Activity

Research into benzamides, particularly those with trifluoroethoxy ring substituents, has demonstrated their potential in the development of antiarrhythmic agents. These studies have shown that compounds with these structures can be synthesized and evaluated for their effectiveness in models of oral antiarrhythmic activity. Variations in the heterocyclic ring and the basicity of the amine nitrogen in the compounds significantly influence their antiarrhythmic properties, leading to the identification of potent molecules like flecainide acetate for clinical trials (Banitt et al., 1977).

Supramolecular Chemistry

The structural features of benzamide derivatives facilitate novel supramolecular packing motifs. For instance, N,N′,N″-tris(2-methoxyethyl)benzene-1,3,5-tricarboxamide demonstrates the ability of aryl rings to self-assemble into π-stacks surrounded by triple helical networks of hydrogen bonds, suggesting new organizational modes for columnar liquid crystals (Lightfoot et al., 1999).

Synthetic Methodologies

In synthetic chemistry, benzamide compounds have been utilized in methodologies such as the Pd(OTf)2 x 2 H2O-catalyzed ortho-fluorination of triflamide-protected benzylamines. This process highlights the broad applicability of such fluorination protocols in medicinal chemistry and synthesis, showcasing the conversion of triflamide into a wide range of functional groups (Wang et al., 2009).

Histone Deacetylase Inhibition

One of the benzamide derivatives, MS-27-275, has shown marked in vivo antitumor activity through the inhibition of histone deacetylase (HDA). This compound induced hyperacetylation of nuclear histones and demonstrated significant efficacy against various tumor cell lines and tumor lines implanted into nude mice, suggesting its potential as a novel chemotherapeutic agent (Saito et al., 1999).

Covalent Organic Frameworks

Benzamide-based building blocks have been used to construct covalent organic frameworks (COFs) with amide active sites, demonstrating efficiency as catalysts for Knoevenagel condensation. This research provides insights into the design of new materials for heterogeneous catalysis, leveraging the strong hydrogen bonding capabilities of benzamide derivatives (Li et al., 2019).

Eigenschaften

IUPAC Name |

N-[[5-(furan-3-yl)furan-2-yl]methyl]-2-(trifluoromethyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12F3NO3/c18-17(19,20)14-4-2-1-3-13(14)16(22)21-9-12-5-6-15(24-12)11-7-8-23-10-11/h1-8,10H,9H2,(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKERNESOFDIMSJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)NCC2=CC=C(O2)C3=COC=C3)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12F3NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-([2,3'-bifuran]-5-ylmethyl)-2-(trifluoromethyl)benzamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

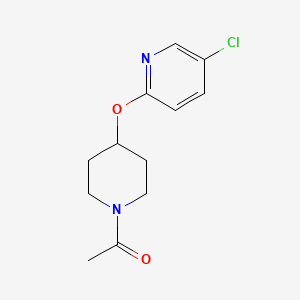

![6-Bromobenzo[d]thiazole-4-carboxylic acid](/img/structure/B2939428.png)

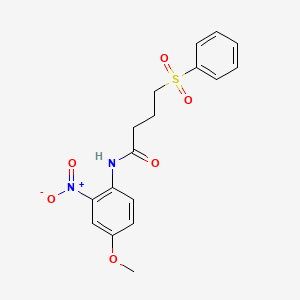

![8-(2-hydroxyethyl)-1,6,7-trimethyl-3-(3-phenylpropyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2939434.png)

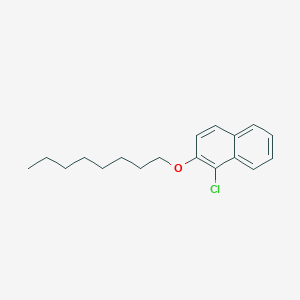

![8-(3,4-dimethoxyphenethyl)-3-(3-hydroxypropyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2939436.png)

![3-(2-Fluorophenyl)-N-[(4-morpholin-4-ylthian-4-yl)methyl]propanamide](/img/structure/B2939440.png)

![1-[2-[(2-Chloro-6-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]ethanone](/img/structure/B2939443.png)

![4-ethyl-2,3-dioxo-N-((7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)piperazine-1-carboxamide](/img/structure/B2939445.png)